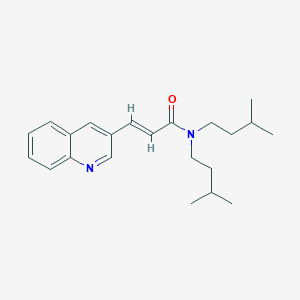

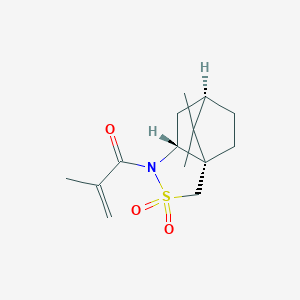

![molecular formula C22H19ClN2OS2 B2397194 N-[4-(4-terc-butilfenil)-1,3-tiazol-2-il]-3-cloro-1-benzotiofeno-2-carboxamida CAS No. 330202-01-2](/img/structure/B2397194.png)

N-[4-(4-terc-butilfenil)-1,3-tiazol-2-il]-3-cloro-1-benzotiofeno-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

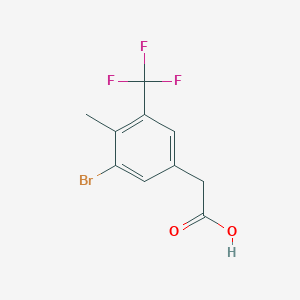

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H19ClN2OS2 and its molecular weight is 426.98. The purity is usually 95%.

BenchChem offers high-quality N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mecanismo de Bromación Reductora

A diferencia de la mayoría de los arenos, la N, N-bis(4-terc-butilfenil)hidroxilamina reacciona con Br₂ mediante el mecanismo de bromación reductora. En este proceso, dos hidrógenos en las posiciones orto de los anillos de benceno son sustituidos por Br₂, lo que lleva a una reducción de dos electrones de la hidroxilamina a amina . Este comportamiento único abre posibilidades para diversas aplicaciones.

Aceptación de Electrones y Formación de Anión Radical

El compuesto juega un papel crucial en los procesos de transferencia de electrones. Acepta electrones del metal Li, formando un anión radical. Este anión radical es muy efectivo para convertir haluros de alquilo en alquil-litio, lo que lo hace valioso en química sintética .

Generación de 1,2-di(litio)metilbenceno

El 4,4'-di-terc-butilbifenilo, derivado de nuestro compuesto, participa en la generación de 1,2-di(litio)metilbenceno. Este intermedio es esencial en varias transformaciones orgánicas y puede servir como un bloque de construcción versátil en la síntesis .

Derivados de Aminas Homoalílicas

El 4,4'-di-terc-butilbifenilo también contribuye a la producción de derivados de aminas homoalílicas. Estos compuestos encuentran aplicaciones en química medicinal, ciencia de materiales y catálisis .

Desproporción Catalizada por Ácido

Un nuevo método de síntesis para la N, N-bis(4-terc-butilfenil)hidroxilamina implica la reducción del aminoxilo correspondiente con hidrato de hidrazina. Bajo tratamiento con ácidos fuertes, este derivado de hidroxilamina se convierte en bis(4-terc-butilfenil)amina y 10-[5-terc-butil-2-(4-terc-butilfenilamino)fenil]-3,7-di-terc-butilfenoxazina. Estos productos pueden tener aplicaciones en síntesis orgánica y ciencia de materiales .

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of thiazoles, which have been found in many potent biologically active compounds . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazoles generally interact with their targets through various mechanisms depending on the specific functional groups present in the molecule .

Biochemical Pathways

Thiazoles have been known to affect a variety of biochemical pathways depending on their specific targets .

Result of Action

Thiazoles have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2OS2/c1-22(2,3)14-10-8-13(9-11-14)16-12-27-21(24-16)25-20(26)19-18(23)15-6-4-5-7-17(15)28-19/h4-12H,1-3H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMLRRCINZQACH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2397111.png)

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)

![3-benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397121.png)

![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2397132.png)